6'-(Trifluoromethyl)-spiro[cyclopropane-1,3'-[3H]indole]-2'(1'H)-one
Overview
Description
The compound “6’-(Trifluoromethyl)-spiro[cyclopropane-1,3’-[3H]indole]-2’(1’H)-one” is a complex organic molecule. It contains a trifluoromethyl group, which plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group is part of a larger spiro[cyclopropane-1,3’-[3H]indole]-2’(1’H)-one structure, which is a type of spiro compound where two rings share a single atom .
Synthesis Analysis
The synthesis of trifluoromethyl cyclopropanes, such as the one in the compound , has been achieved using Ru (II)–Pheox catalysts . This catalytic system can function at a low catalyst loading (3 mol%) compared with those reported previously, and the desired cyclopropane products are obtained in high yields with excellent diastereoselectivity (up to >99:1) and enantioselectivity (up to 97% ee) .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of the trifluoromethyl group and the spiro[cyclopropane-1,3’-[3H]indole]-2’(1’H)-one structure. The trifluoromethyl group contains three equivalent C–F bonds, which are the strongest single bonds in organic compounds .Chemical Reactions Analysis
The trifluoromethyl group in the compound can undergo trifluoromethylation of carbon-centered radical intermediates . This reaction is part of the broader field of radical chemistry, which involves the study of radicals, or molecules with unpaired electrons .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the trifluoromethyl group and the spiro[cyclopropane-1,3’-[3H]indole]-2’(1’H)-one structure. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of pharmaceuticals .Scientific Research Applications
Selective Oxidation of Hydrocarbons
6'-(Trifluoromethyl)-spiro[cyclopropane-1,3'-[3H]indole]-2'(1'H)-one has applications in the oxyfunctionalization of hydrocarbons, particularly those bearing cyclopropyl moieties. It demonstrates notable efficacy in the direct oxyfunctionalization of specific hydrocarbons, highlighting its potential in selective oxidation processes (D’Accolti et al., 2003).
Diastereoselective Synthesis
This compound is instrumental in the diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones. This process occurs without a catalyst and is characterized by high diastereoselectivity, suggesting its importance in the creation of complex organic compounds (Maurya et al., 2014).
Novel Compound Synthesis
The synthesis of novel spiro compounds, such as spiro[cyclopropane-1,3′-oxindole]-2-carboxylic acid and its derivatives, utilizes this chemical. This process involves diastereoselective cyclopropanation reactions, indicating the compound's versatility in synthesizing structurally diverse molecules (Yong et al., 2007).
Functionalized Spiro Compounds
The compound is also used in the synthesis of functionalized spiro[cyclopropane-1,3′-indolines] and spiro[indoline-3,1′-cyclopropane-2′,3″-indolines]. These syntheses yield compounds with high yields and diastereoselectivity, demonstrating the compound's role in creating functionalized molecules for various applications (Qi et al., 2016).
Diversity-Oriented Synthesis
It is also pivotal in the diversity-oriented synthesis of novel trihalomethyl-containing spiro compounds. The process is characterized by regio- and stereoselective methods, underlining the compound's utility in creating complex molecular structures (Korotaev et al., 2021).
Anticancer Agent Synthesis
Although specifically excluding drug use and dosage, it's notable that libraries of spiro[cyclopropane-1,3'-indolin]-2'-ones synthesized using this compound exhibited promising anticancer activity in initial screenings (Reddy et al., 2015).
Future Directions
The future research directions for this compound could involve further exploration of its synthesis, properties, and potential applications. The trifluoromethyl group is of increasing interest in the fields of pharmaceuticals, agrochemicals, and materials, suggesting that compounds like this one could have significant potential for future development .
Mechanism of Action
Mode of Action
It’s known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It’s possible that the trifluoromethylation of carbon-centered radical intermediates is a key part of this compound’s interaction with its targets .
Biochemical Pathways
The trifluoromethyl group is known to be involved in various biochemical reactions, particularly those involving carbon-centered radical intermediates
Pharmacokinetics
It’s known that the compound is a liquid at room temperature, with a density of 1241 g/mL at 25 °C This could potentially influence its absorption and distribution within the body
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the importance of the trifluoromethyl group in pharmaceuticals and agrochemicals , it’s likely that this compound has significant effects at the molecular and cellular level. More research is needed to elucidate these effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect how a compound interacts with its targets and how it is metabolized within the body. The compound is stable at a storage temperature of 2-8°C , suggesting that it may be sensitive to higher temperatures
Properties
IUPAC Name |
6-(trifluoromethyl)spiro[1H-indole-3,1'-cyclopropane]-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO/c12-11(13,14)6-1-2-7-8(5-6)15-9(16)10(7)3-4-10/h1-2,5H,3-4H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJYICAUMKEQRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C3=C(C=C(C=C3)C(F)(F)F)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743097 | |
Record name | 6'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indol]-2'(1'H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83419-48-1 | |
Record name | 6′-(Trifluoromethyl)spiro[cyclopropane-1,3′-[3H]indol]-2′(1′H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83419-48-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indol]-2'(1'H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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